![molecular formula C6H12NaO6 B583971 Sodium L-Rhamnonate CAS No. 159929-82-5](/img/structure/B583971.png)
Sodium L-Rhamnonate
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Overview
Description
Sodium L-Rhamnonate is a sodium salt of L-rhamnonic acid, a carbohydrate acid anion. It is derived from L-rhamnose, a deoxy-hexose sugar commonly found in nature, particularly in plants as part of complex pectin polysaccharides and in many bacteria as a component of the cell wall . This compound is used in various scientific research applications due to its unique properties and biological significance.
Mechanism of Action
Target of Action
Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .
Biochemical Pathways
The biochemical pathway affected by this compound is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .
Pharmacokinetics
It is known that the compound enters cells via specific uptake systems
Result of Action
The action of this compound results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .
Biochemical Analysis
Biochemical Properties
Sodium L-Rhamnonate interacts with several enzymes and proteins in biochemical reactions. In the non-phosphorylated pathway of Schefferomyces stipitis, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions involving a L-rhamnose-1-dehydrogenase (RHA1) that oxidizes L-rhamnose to L-rhamnono-Y-lactone, a L-rhamnono-γ-lactonase (LRA2) that converts L-rhamnono-γ-lactone to L-rhamnonate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in Aspergillus niger, the deletion of lraA and lraB, genes involved in the catabolism of L-rhamnose, negatively affects both growth on L-rhamnose and the synthesis of α-L-rhamnosidases .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to pyruvate and L-lactaldehyde through a series of enzymatic reactions. This process involves the oxidation of L-rhamnose to L-rhamnono-Y-lactone by L-rhamnose-1-dehydrogenase, followed by the conversion of L-rhamnono-γ-lactone to L-rhamnonate by L-rhamnono-γ-lactonase .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in Aspergillus niger, the expression of L-rhamnose-induced genes is reduced in lraA and lraB deletion strains when grown in transfer experiments to L-rhamnose and L-rhamnonate .
Metabolic Pathways
This compound is involved in the non-phosphorylated pathway of L-rhamnose catabolism. This pathway includes four metabolic enzymes: L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium L-Rhamnonate can be synthesized through the biotransformation of L-rhamnose using specific microorganisms. For instance, Pseudomonas taetrolens has been reported to transform L-rhamnose into L-rhamnonic acid, which can then be converted to its sodium salt . The biotransformation process involves the oxidation of L-rhamnose, and the reaction conditions typically include a temperature of 37°C, a cell concentration with an optical density (OD) of 600 at 40, and a shaker speed of 180 rpm .
Industrial Production Methods: Industrial production of this compound follows similar biotransformation processes but on a larger scale. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the product. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Sodium L-Rhamnonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form L-rhamnonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to L-rhamnose using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Major Products Formed:
Oxidation: L-rhamnonic acid
Reduction: L-rhamnose
Substitution: Various metal salts of L-rhamnonate
Scientific Research Applications
Sodium L-Rhamnonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Comparison with Similar Compounds
Sodium L-Rhamnonate is unique due to its specific structure and properties. Similar compounds include:
L-Rhamnose: A deoxy-hexose sugar that serves as the precursor to L-rhamnonic acid.
L-Mannonate: Another carbohydrate acid anion with a similar structure but derived from mannose.
Lactobionic Acid: An oxidation product of lactose, used in food and cosmetics for its humectant and antioxidant properties.
This compound stands out due to its specific applications in microbial metabolism and its potential in various industrial processes.
Biological Activity
Sodium L-rhamnonate, a sodium salt of L-rhamnonic acid, is an intriguing compound that plays a significant role in microbial metabolism and various biochemical pathways. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
- Molecular Formula : C6H9NaO5
- Molecular Weight : Approximately 178.14 g/mol
- Appearance : White crystalline powder, soluble in water
This compound is derived from the oxidation of L-rhamnose, a naturally occurring sugar found in many plants. Its structure allows it to participate actively in several metabolic processes, particularly in bacteria and fungi.
Microbial Metabolism
This compound is primarily recognized for its role as a substrate in microbial metabolism. It is involved in the non-phosphorylated pathway of L-rhamnose catabolism, which is crucial for various bacterial species. Key findings include:
- Enzymatic Pathways : It serves as a substrate for enzymes such as L-rhamnonate dehydratase and is integral to the catabolic pathways of several microorganisms. Research has identified novel enzymes and transporters that facilitate the utilization of L-rhamnose and its derivatives, including this compound .
- Regulatory Mechanisms : Studies have shown that this compound influences the expression of genes involved in its metabolism. For instance, the transcriptional regulator RhaR has been identified as pivotal in mediating gene expression related to rhamnose utilization .
Case Studies
-
Aspergillus niger :
- A study investigated the metabolic pathway of L-rhamnose in Aspergillus niger, revealing that this compound acts as an inducer for specific metabolic pathways. The research highlighted that the inducer's identity extends beyond just this compound, implicating other metabolites such as 2-keto-3-L-deoxyrhamnonate.
-
Bacterial Pathways :
- Comparative genomics studies have reconstructed L-rhamnose utilization pathways across various bacterial taxa. Notably, a bifunctional enzyme (RhaEW) was characterized, which catalyzes key steps in the catabolism of L-rhamnose derivatives . This research enhances our understanding of how this compound is metabolized across different bacterial species.
Biological Effects
The presence of this compound can significantly affect microbial growth and metabolism:
- Inhibition by Glucose : Research indicates that glucose can repress the catabolism of this compound in certain microorganisms, showcasing its role within broader metabolic networks.
- Induction Mechanisms : The compound's ability to induce metabolic pathways has implications for biotechnological applications, particularly in enhancing enzyme production such as α-L-rhamnosidases .
Comparative Analysis
Below is a comparison table summarizing key findings related to this compound and its biological activity across different studies:
Study Focus | Organism | Key Findings |
---|---|---|
Metabolic Pathways | Aspergillus niger | This compound induces specific metabolic pathways; complex regulation. |
Enzyme Characterization | Various Bacteria | Identification of new enzymes (RhaEW) involved in rhamnose catabolism. |
Gene Expression Regulation | Corynebacterium | RhaR regulates genes for rhamnose metabolism; influenced by this compound presence. |
Properties
IUPAC Name |
sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLBEMWUZGFHH-WPFDRSMRSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.